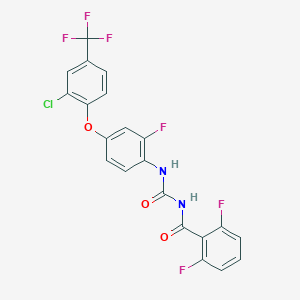

2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives of 2-Amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid, such as 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, has been achieved to enhance chemical stability and liposolubility. These synthesis processes involve steps designed to preserve the molecule's bioactive core while improving its physicochemical properties for further applications. The methodologies include reactions under controlled conditions, ensuring high yield and purity of the desired products (Lei Chen et al., 2016).

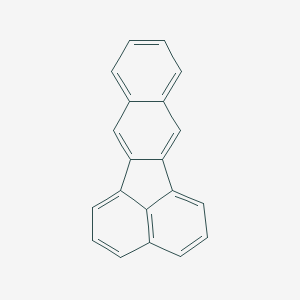

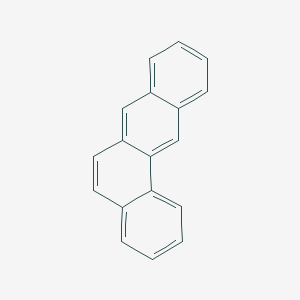

Molecular Structure Analysis

The molecular structure and stereochemistry of synthesized derivatives have been determined using advanced techniques such as X-ray single crystal diffraction analysis. This analytical approach provides detailed insights into the molecular conformation, bond lengths, angles, and overall geometry, which are crucial for understanding the molecule's chemical behavior and reactivity (Lei Chen et al., 2016).

Chemical Reactions and Properties

2-Amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid and its derivatives participate in a range of chemical reactions, including halolactonization and hydroxylation, to yield various functionalized compounds. These reactions are facilitated by the molecule's active functional groups, allowing for the sequential transformation and synthesis of complex structures with high specificity and efficiency (Shengming Ma et al., 2004).

Aplicaciones Científicas De Investigación

Cosmetic and Therapeutic Applications

Hydroxy acids, including 2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid, are utilized extensively in cosmetic and therapeutic formulations due to their beneficial effects on the skin. These compounds are integral to treatments aimed at improving photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. Their biological mechanisms, while partially understood, indicate significant potential in dermatologic applications. However, the biological mechanisms underpinning these effects require further elucidation (Kornhauser, Coelho, & Hearing, 2010).

Bioefficacy in Animal Nutrition

2-Amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid's derivatives, such as 2-hydroxy-4-(methylthio) butanoic acid (HMTBA), demonstrate varied bioefficacy compared to DL-methionine in animal nutrition. These compounds exhibit differences in absorption, metabolism, and efficacy in monogastric animals, impacting feed consumption and growth rates. The evidence suggests that these differences in growth response are due to variations in intake and metabolism, rather than inefficient conversion to methionine (Vázquez-Añón, Bertin, Mercier, Reznik, & Roberton, 2017).

Drug Synthesis Applications

Levulinic acid (LEV), derived from biomass, has emerged as a key building block in drug synthesis, showcasing the potential of biomass-derived chemicals in pharmaceutical applications. LEV and its derivatives facilitate the synthesis of various drugs, offering a cleaner, cost-effective approach to drug development. This underscores the adaptability and utility of biomass derivatives in medicinal chemistry, highlighting the versatility of compounds like 2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid in the synthesis of pharmaceuticals (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).

Spectroscopic and Conformational Studies

The spin label amino acid TOAC, an analog of 2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid, has been extensively used in the study of peptides. Its incorporation into peptides allows for the analysis of peptide backbone dynamics and secondary structure through spectroscopic techniques. This highlights the compound's significance in biochemical research, particularly in understanding peptide behavior and interactions (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).

Propiedades

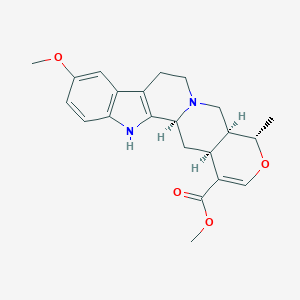

IUPAC Name |

2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c11-10(6-12,9(14)15)5-7-1-3-8(13)4-2-7/h1-4,12-13H,5-6,11H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAABALABGCGPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

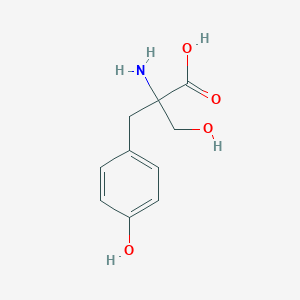

Canonical SMILES |

C1=CC(=CC=C1CC(CO)(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398918 |

Source

|

| Record name | (+)-alpha-Hydroxymethyl tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic Acid | |

CAS RN |

134309-86-7 |

Source

|

| Record name | (+)-alpha-Hydroxymethyl tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.